4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
CAS No.: 1385696-77-4
VCID: VC4080884
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73
* For research use only. Not for human or veterinary use.
![4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride - 1385696-77-4](/images/structure/VC4080884.png)
Description |
4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a synthetic organic compound with the molecular formula C13H17ClF3NO and a molar mass of approximately 295.73 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an oxan-4-amine structure. The trifluoromethyl group is notable for its ability to enhance lipophilicity, metabolic stability, and biological activity, making this compound a subject of interest in pharmaceutical and chemical research. Synthesis PathwaysThe synthesis of 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride typically involves multi-step organic reactions:
These steps may vary depending on specific synthetic goals, such as yield optimization or purity enhancement. Pharmaceutical ResearchThe trifluoromethyl group in this compound is known to improve bioavailability and metabolic stability, making it a candidate for drug development:
Chemical ReactionsThe compound's amine and aromatic functionalities allow for diverse chemical reactivity:
Comparative Analysis with Related Compounds
Compared to simpler analogs, 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride offers unique pharmacological potential due to its oxane ring combined with an amine functionality. Research ProspectsAlthough specific biological activity data for this compound is limited, its structural features suggest several avenues for exploration:
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CAS No. | 1385696-77-4 | ||||||||||||
Product Name | 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride | ||||||||||||
Molecular Formula | C13H17ClF3NO | ||||||||||||
Molecular Weight | 295.73 | ||||||||||||
IUPAC Name | 4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H | ||||||||||||
Standard InChIKey | XBEZRTQOMOUNMS-UHFFFAOYSA-N | ||||||||||||
SMILES | C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl | ||||||||||||
Canonical SMILES | C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl | ||||||||||||
PubChem Compound | 86277264 | ||||||||||||
Last Modified | Aug 16 2023 |
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